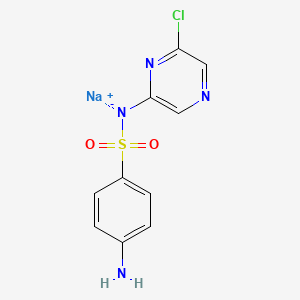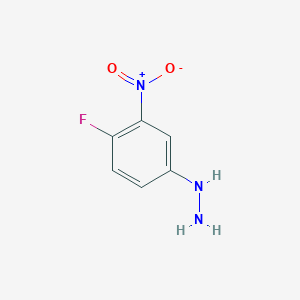
(4-Fluoro-3-nitro-phenyl)-hydrazine
説明
“(4-Fluoro-3-nitro-phenyl)-hydrazine” is a chemical compound that has been used in various applications. It is one of the oldest photolinkers used for photoaffinity labeling . This compound is also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB) .
Synthesis Analysis
The synthesis of “(4-Fluoro-3-nitro-phenyl)-hydrazine” involves a variety of coupling agents. It is used for the immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . The compound has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .Chemical Reactions Analysis
The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .科学的研究の応用
Fluorescent Probes for Hydrazine Detection
Detection in Biological and Water Samples
A study developed a ratiometric fluorescent probe for N2H4 detection, utilizing dicyanoisophorone as the fluorescent group. This probe, named DDPB, showcases low cytotoxicity, high cell permeability, a large Stokes shift (186 nm), and a low detection limit (86.3 nM), suitable for quantitative determination in environmental water systems and fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).
Mechanism of Nitroaromatics Reduction
Another study focused on the reduction of nitroaromatics to anilines by hydrazine, facilitated by carbon as a catalyst. This process highlights the potential for environmental remediation techniques where hydrazine's reductive properties can be harnessed in controlled conditions (Larsen et al., 2000).
Applications in Bioimaging
In Vivo and In Vitro Imaging
A novel fluorescent probe, Naphsulf-O, was developed for hydrazine, showing excellent selectivity and sensitivity in aqueous solutions with a detection limit of 0.716 ppb (22 nM). It was successfully applied to imaging of hydrazine in living cells, demonstrating its utility in biological research (Chen et al., 2017).
Environmental Monitoring
Sensitive Detection of Hydrazine
A study introduced a near-infrared (NIR) fluorescence probe, CyJ, highly selective for N2H4, with a low limit of detection (LOD) for hydrazine (5.4 ppb as a fluorescence sensor). It was used for rapid, colorimetric, and vapor sensing detection in aqueous solution and diluted human serum, as well as for visualizing N2H4 in live mouse tissues, indicating potential for environmental monitoring and biomedical applications (Zhang et al., 2015).
作用機序
Target of Action
It’s known that similar compounds are often used for biomolecule immobilization and bioconjugation . These compounds can interact with a variety of biomolecules, such as proteins, peptides, nucleic acids, and drugs, forming a covalent bond between two molecules .
Mode of Action
(4-Fluoro-3-nitro-phenyl)-hydrazine, also known as 4-fluoro-3-nitrophenyl azide, is a photolinker . Photolinkers are compounds that can produce a desired chemical linkage upon photo-irradiation . They are used to immobilize biomolecules onto polymer surfaces and construct bioconjugates . The compound can activate an inert surface through a nitrene insertion reaction .
Biochemical Pathways
It’s known that the compound can be used for the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and dna aptamers . This suggests that it could potentially affect a wide range of biochemical pathways depending on the specific biomolecules it interacts with.
Result of Action
The molecular and cellular effects of (4-Fluoro-3-nitro-phenyl)-hydrazine’s action would depend on the specific biomolecules it interacts with. As a photolinker, it can form covalent bonds with these biomolecules, potentially altering their function or activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Fluoro-3-nitro-phenyl)-hydrazine. For instance, the efficiency of photo-irradiation, which is crucial for the compound’s mode of action, can be affected by factors such as light intensity and wavelength .
将来の方向性
The flexible chemistry of “(4-Fluoro-3-nitro-phenyl)-hydrazine” has applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics . Its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules make it a promising compound for future research .
特性
IUPAC Name |
(4-fluoro-3-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-5-2-1-4(9-8)3-6(5)10(11)12/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMNPXPIFSGMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655955 | |
| Record name | (4-Fluoro-3-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-nitro-phenyl)-hydrazine | |
CAS RN |
289913-99-1 | |
| Record name | (4-Fluoro-3-nitrophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289913-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluoro-3-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









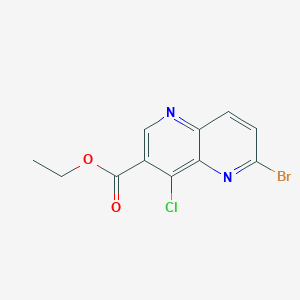

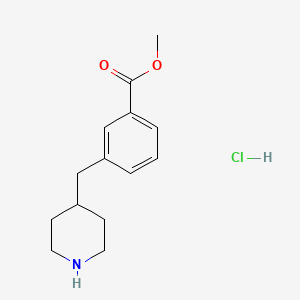

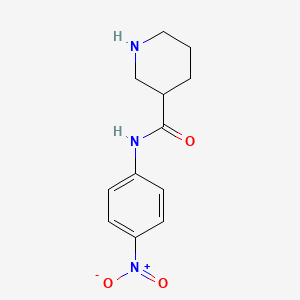
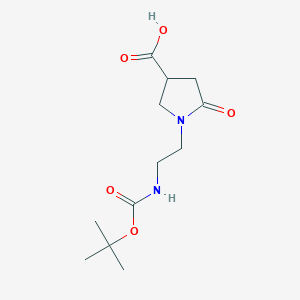
![N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B1498934.png)
